REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:12][C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[N:9]=2)=[CH:4][CH:3]=1.[C:17]([O-])([O-])=O.[K+].[K+].C(=O)(OC)OC>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]([CH3:17])[C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
12.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
FILTRATION
|
Details
|
The precipitated was filtered
|
Type
|
WASH
|
Details
|
wash with 3*50 ml of water
|
Type
|
CUSTOM
|
Details
|
this wet cake was dried under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC2=C(N1C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.96 g | |
YIELD: PERCENTYIELD | 75.44% | |
YIELD: CALCULATEDPERCENTYIELD | 150.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |